methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate
Overview
Description
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group attached to the triazole ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate is a complex compound with potential applications in the field of energetic materials Similar compounds have been used in the detection of trace amounts of mercuric ion in aqueous solution .
Mode of Action
It is known that the introduction of the azoxy group into a molecule improves its oxygen balance and increases the enthalpy of formation .
Biochemical Pathways
The synthesis of similar compounds involves the reaction of 1-amino-3-nitro-1h-1,2,4-triazole with other compounds in the presence of certain acids .
Pharmacokinetics
Similar compounds are known to be thermally stable, exhibit acceptable densities, and have optimal oxygen balance .
Result of Action
Similar compounds have been estimated as potential components of solid composite propellants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the thermal stability of similar compounds is known to be high, with decomposition onset temperatures ranging from 147 to 228 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-triazole: A simpler triazole derivative without the nitro group.
1H-1,2,4-Triazole, 3-nitro-: A similar compound with a nitro group but lacking the propanoate ester moiety
Uniqueness
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate is unique due to the combination of the nitro group and the propanoate ester, which imparts distinct chemical reactivity and potential biological activity. This combination allows for a broader range of chemical modifications and applications compared to simpler triazole derivatives .
Properties
IUPAC Name |
methyl 3-(3-nitro-1,2,4-triazol-1-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-14-5(11)2-3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJGITPHCVSQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390084 | |
Record name | SBB009397 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105958-58-5 | |
Record name | SBB009397 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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